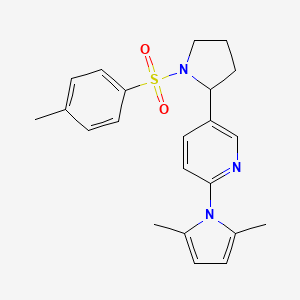
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with pyrrol and tosylpyrrolidin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrol ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution on the pyridine ring:
Reaction conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrol ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the tosyl group, potentially yielding different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrol rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, altering biochemical pathways, or interacting with cellular structures. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the tosylpyrrolidin group, potentially altering its chemical properties and applications.
5-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the dimethylpyrrol group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the dimethylpyrrol and tosylpyrrolidin groups in 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine may confer unique chemical properties, such as increased stability or specific reactivity patterns, making it distinct from similar compounds.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C22H25N3O2S/c1-16-6-11-20(12-7-16)28(26,27)24-14-4-5-21(24)19-10-13-22(23-15-19)25-17(2)8-9-18(25)3/h6-13,15,21H,4-5,14H2,1-3H3 |
InChI Key |
XNIVFQNBJRYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4C(=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


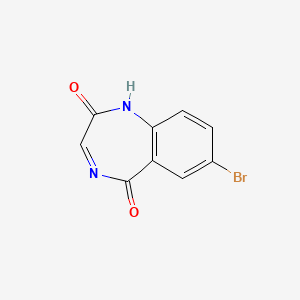
![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)

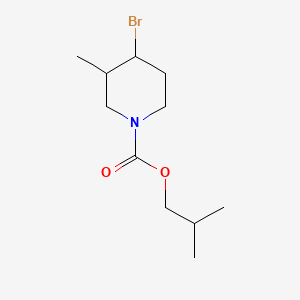

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
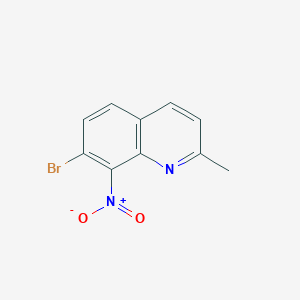
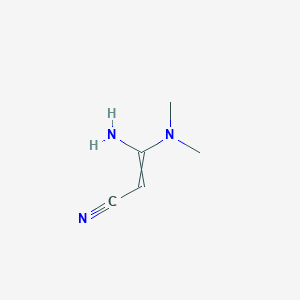
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)

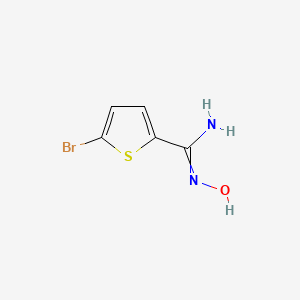
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
